molecular formula C3H6N2O2 B1202565 Acetylurea CAS No. 591-07-1

Acetylurea

Cat. No. B1202565
CAS RN: 591-07-1
M. Wt: 102.09 g/mol
InChI Key: GKRZNOGGALENQJ-UHFFFAOYSA-N
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Description

Acetylurea is an organic compound with the molecular formula C3H6N2O2 . It is a white to off-white solid .


Synthesis Analysis

Acetylurea can be synthesized through various methods. One method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications in large volumes .


Molecular Structure Analysis

The molecular structure of Acetylurea consists of 3 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 102.092 Da and the mono-isotopic mass is 102.042931 Da .


Physical And Chemical Properties Analysis

Acetylurea has a molar mass of 102.09, a density of 1.204, and a melting point of 216-218°C . Its boiling point is estimated to be 191.38°C . It is soluble in water, with a solubility of 13g/L at 15 ºC . The refractive index is estimated to be 1.5110 .

Safety and Hazards

Safety guidelines suggest not to breathe the dust of Acetylurea and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Acetylurea, also known as phenylacetylurea, is an anticonvulsant of the ureide (acetylurea) class . The primary targets of acetylurea are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of acetylurea into cells .

Mode of Action

Acetylurea interacts with its targets by switching the uptake of leucine into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch allows acetylurea to bypass LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The acetylurea portion of phenacemide and ethylphenacemide folds back upon itself to form a six-atom ring with the open end closed by an intramolecular hydrogen bond between a hydrogen atom on the terminal nitrogen and a carbonyl oxygen . This process is part of the acetyl CoA pathway, which is the only pathway of CO2 fixation coupled to energy storage .

Pharmacokinetics

Phenacemide, a type of acetylurea, is rapidly and completely absorbed from the small intestine when orally administered to mice . The pharmacokinetic factors may play a major role in its mechanism of action and efficacy as a drug .

Result of Action

The molecular and cellular effects of acetylurea’s action are primarily seen in its ability to bypass LAT1, thereby enhancing leucine-mediated signaling and metabolic processes inside cells . This can have profound effects on the pharmacological activity of the compound, making drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .

properties

IUPAC Name

N-carbamoylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZNOGGALENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060445
Record name Acetamide, N-(aminocarbonyl)-
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Molecular Weight

102.09 g/mol
Source PubChem
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Product Name

Acetylurea

CAS RN

591-07-1
Record name Acetylurea
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Record name Acetylurea
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Record name Acetylurea
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Record name Acetamide, N-(aminocarbonyl)-
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Record name Acetylurea
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Record name ACETYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular weight of AU is 102.09 g/mol.

ANone: Yes, studies have utilized various spectroscopic techniques to characterize AU, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR have been used to confirm the structure of AU and its derivatives. []
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in AU, such as carbonyl and amine groups. []
  • Mass Spectrometry (MS): MS techniques can determine the molecular weight and fragmentation pattern of AU, providing structural information. []
  • Nuclear Quadrupole Resonance (NQR): 35Cl NQR has been employed to investigate the structure of chlorinated AU derivatives. []

ANone: Current research primarily focuses on AU as a synthetic building block or a metabolite, with limited exploration of its catalytic applications. Further studies are required to explore its potential as a catalyst.

ANone: Yes, computational chemistry plays a role in understanding AU and its derivatives.

  • Hückel Molecular Orbital (HMO) calculations: HMO calculations, employing Hess-Schaad heteroatom parameters, have been used to determine bond-contribution values for the total π-bonding energies of acyclic AU derivatives. These calculations revealed the absence of resonance stabilization in molecules with six-, eight-, and ten-membered rings composed of CO-N linkages. []

ANone: Research on AU derivatives, particularly in the context of anticonvulsant activity, reveals a strong structure-activity relationship.

  • Ring opening and decarboxylation: Conversion of barbiturates like phenobarbital and barbital (which contain a cyclic ureide moiety) to their corresponding dialkyl acetylurea analogs (e.g., ethylphenylacetylurea and diethylacetylurea) through ring opening and decarboxylation leads to a significant reduction in liver tumor-promoting activity. []
  • Substitution at the phenyl ring: Studies comparing the anticonvulsant activity of phenylhydantoins and their corresponding phenylacetylureas indicate that substitution on the phenyl ring influences potency. [] For instance, the presence of an ethyl group in ethylphenacemide, compared to phenacemide, alters its conformational properties and potentially contributes to its increased anticonvulsant activity. []
  • Presence of the acetylurea moiety: The acetylurea moiety appears crucial for anticonvulsant activity. Both phenacemide and ethylphenacemide, despite being straight-chain acetylurea compounds, adopt a pseudocyclic conformation in their crystalline state due to intramolecular hydrogen bonding between the amide and carbonyl groups. This conformational similarity to diphenylhydantoin, another anticonvulsant, suggests a shared mechanism of action involving the spatial arrangement of specific functional groups. []
  • Hydrolysis: 2,6-Dichloro-1,3,4-diazaphosphorine, a compound derived from AU, is stable during vacuum distillation but undergoes hydrolysis in air. []
  • Stability during synthesis: AU derivatives, like N-acetylureido-α-5-trifluoromethylpropionamide, can be synthesized with reasonable stability. []

A: Studies using 14C and 15N-labeled acetamide and AU in sheep have provided insights into AU metabolism. []

  • Post-ruminal degradation: AU is metabolized outside the rumen, as evidenced by the appearance of 15N-labeled urea (from the labeled AU) in the rumen via rumino-hepatic circulation. This 15N-urea then participates in bacterial protein synthesis. []

ANone: While detailed pharmacodynamic studies on AU itself are limited, research on its derivative, pheneturide (ethylphenacemide), provides insights into potential mechanisms:

  • Anticonvulsant activity: Pheneturide is effective in treating various forms of myoclonus, a neurological disorder characterized by involuntary muscle jerks. [] Its effectiveness suggests that AU derivatives might exert their effects through modulating neuronal excitability. [, ]

ANone: Research highlights the following:

  • Anticonvulsant activity: Pheneturide, an AU derivative, exhibits efficacy in controlling myoclonus in a significant number of patients. []

ANone: Currently, there's limited data available on specific resistance mechanisms to AU or its derivatives. Further research is needed in this area.

  • Pheneturide (ethylphenacemide): While generally well-tolerated, pheneturide can cause adverse effects in some individuals, particularly at higher doses. [, ] Historical data suggests that its parent compound, phenacemide, exhibited significant toxicity, leading to its limited use. []

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